Thihexinol methylbromide
Description
Structure
3D Structure of Parent
Properties
CAS No. |
7219-91-2 |
|---|---|
Molecular Formula |
C18H26BrNOS2 |
Molecular Weight |
416.4 g/mol |
IUPAC Name |
[4-[hydroxy(dithiophen-2-yl)methyl]cyclohexyl]-trimethylazanium;bromide |
InChI |
InChI=1S/C18H26NOS2.BrH/c1-19(2,3)15-10-8-14(9-11-15)18(20,16-6-4-12-21-16)17-7-5-13-22-17;/h4-7,12-15,20H,8-11H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
KDBBCFRGLKZRQJ-UHFFFAOYSA-M |
SMILES |
C[N+](C)(C)C1CCC(CC1)C(C2=CC=CS2)(C3=CC=CS3)O.[Br-] |
Canonical SMILES |
C[N+](C)(C)C1CCC(CC1)C(C2=CC=CS2)(C3=CC=CS3)O.[Br-] |
Origin of Product |
United States |
Chemical Synthesis and Structural Investigations of Thihexinol Methylbromide
Synthetic Pathways and Methodologies for Thihexinol (B10783052) Methylbromide Production
The synthesis of thihexinol methylbromide, while not extensively detailed in publicly available literature, can be logically deduced from established methods for preparing structurally related anticholinergic agents. The general approach involves a multi-step sequence culminating in the formation of the quaternary ammonium (B1175870) salt.
The synthesis of this compound likely commences with the preparation of its key precursors. A plausible synthetic route is outlined below, based on analogous reactions for similar anticholinergic compounds.
Step 1: Synthesis of the Tertiary Amino Alcohol Precursor
The initial phase of the synthesis would involve the creation of the core amino alcohol. This is typically achieved through an esterification reaction between a suitable acid and an amino alcohol. For this compound, the likely starting materials would be α-cyclohexyl-α-thienylglycolic acid and N,N-dimethylethanolamine. The reaction is an acid-catalyzed esterification.
Step 2: Quaternization
The final step in the synthesis of this compound is the quaternization of the tertiary amine. This is a classic Menshutkin reaction, where the tertiary amine is alkylated with an alkyl halide. pharmacy180.com In this case, the tertiary amino ester formed in the previous step is treated with methyl bromide to yield the desired quaternary ammonium salt, this compound. google.comgoogle.com The reaction is typically carried out in a suitable solvent like acetonitrile (B52724) or dichloromethane. google.com
A general reaction scheme is presented below:
Precursor 1: α-Cyclohexyl-α-thienylglycolic acid
Precursor 2: N,N-Dimethylethanolamine
Reaction 1 (Esterification): α-Cyclohexyl-α-thienylglycolic acid + N,N-Dimethylethanolamine → 2-(Dimethylamino)ethyl 2-cyclohexyl-2-hydroxy-2-(thiophen-2-yl)acetate
Precursor 3: Methyl Bromide
Reaction 2 (Quaternization): 2-(Dimethylamino)ethyl 2-cyclohexyl-2-hydroxy-2-(thiophen-2-yl)acetate + Methyl Bromide → this compound
Table 1: Key Precursors in the Postulated Synthesis of this compound
| Precursor Compound | Chemical Formula | Role in Synthesis |
| α-Cyclohexyl-α-thienylglycolic acid | C₁₂H₁₄O₃S | Acid component providing the cyclohexyl and thienyl moieties. |
| N,N-Dimethylethanolamine | C₄H₁₁NO | Amino alcohol component forming the ester linkage and providing the tertiary amine for quaternization. |
| Methyl Bromide | CH₃Br | Alkylating agent for the quaternization of the tertiary amine. google.comgoogle.com |
While specific optimization parameters for this compound are not documented, general principles for synthesizing research-grade quaternary ammonium compounds can be applied. Optimization would focus on maximizing yield and purity.
Key optimization parameters would include:
Reaction Time and Temperature: For the quaternization step, reaction times can be lengthy, sometimes up to 24 hours at room temperature, to ensure complete reaction. google.com
Solvent Choice: The choice of solvent is critical. A solvent that dissolves the tertiary amine precursor but allows for the precipitation of the quaternary ammonium salt product can simplify purification. google.com Acetonitrile is a common choice for this purpose. google.com
Purification: Purification of the final product is crucial for obtaining research-grade material. This often involves filtration of the precipitated product, followed by washing with a suitable solvent to remove unreacted starting materials and byproducts. Recrystallization from a suitable solvent system can be employed to achieve high purity.
Table 2: Potential Process Optimization Parameters
| Parameter | Typical Range/Conditions | Impact on Synthesis |
| Esterification Catalyst | Sulfuric Acid, p-Toluenesulfonic Acid | Increases reaction rate. |
| Quaternization Solvent | Acetonitrile, Dichloromethane | Affects reaction rate and product solubility. google.com |
| Quaternization Temperature | Room Temperature | Balances reaction rate and potential side reactions. google.com |
| Reactant Stoichiometry | Slight excess of methyl bromide | Drives the quaternization reaction to completion. |
| Purification Method | Filtration, Washing, Recrystallization | Ensures high purity of the final compound. |
Structural Characterization and Validation Techniques in Chemical Research
The structural elucidation of this compound would rely on a combination of standard spectroscopic and analytical techniques to confirm its identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be fundamental in confirming the structure. nih.govmdpi.com The ¹H NMR spectrum would show characteristic signals for the protons on the cyclohexyl and thienyl rings, the methylene (B1212753) groups of the ethyl chain, and the methyl groups on the quaternary nitrogen. The ¹³C NMR spectrum would provide evidence for all the carbon atoms in the molecule, including the carbonyl carbon of the ester and the carbons of the quaternary ammonium group. nih.govmdpi.com
Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify key functional groups. nih.gov A strong absorption band corresponding to the C=O stretch of the ester group would be expected, along with bands for C-O stretching and potentially characteristic absorptions for the thiophene (B33073) ring.
Mass Spectrometry (MS): Mass spectrometry would be employed to determine the molecular weight of the cation and to provide information about its fragmentation pattern, further confirming the structure. nih.gov
Elemental Analysis: Elemental analysis would be used to determine the empirical formula of the compound, providing a quantitative measure of its elemental composition and purity. nih.gov
Table 3: Spectroscopic and Analytical Data for Structural Validation
| Technique | Expected Observations for this compound |
| ¹H NMR | Signals for aromatic (thienyl), aliphatic (cyclohexyl, ethyl), and N-methyl protons. nih.govmdpi.com |
| ¹³C NMR | Resonances for all carbon atoms, including the ester carbonyl and quaternary ammonium carbons. nih.govmdpi.com |
| IR Spectroscopy | Characteristic absorption for the ester C=O stretch. nih.gov |
| Mass Spectrometry | Molecular ion peak corresponding to the thihexinol cation. nih.gov |
| Elemental Analysis | Percentages of C, H, N, S, O, and Br consistent with the molecular formula. nih.gov |
Considerations of Stereochemistry in Related Chemical Analog Design
This compound possesses a chiral center at the α-carbon of the glycolic acid moiety. Therefore, it can exist as a pair of enantiomers. The stereochemistry of anticholinergic drugs is known to be a critical determinant of their pharmacological activity. nih.govnih.gov
In many structurally related anticholinergics, one enantiomer exhibits significantly higher potency than the other. nih.gov For instance, in the case of glycopyrrolate (B1671915), which has a similar structural framework, the (R)-enantiomer is the more active isomer. nih.govgoogle.com This stereoselectivity is attributed to the specific interactions between the chiral drug molecule and the chiral environment of the muscarinic receptors. nih.govnih.gov
When designing chemical analogs of this compound, it is crucial to consider the synthesis of stereochemically pure compounds to evaluate the pharmacological activity of each enantiomer independently. tandfonline.com This can be achieved through stereoselective synthesis or by resolution of the racemic mixture. tandfonline.com
Derivatization Strategies for Analog Synthesis in Structure-Activity Relationship Studies
Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule influences its biological activity and for designing more potent and selective analogs. nih.gov For this compound, derivatization strategies would focus on modifying specific parts of the molecule.
Modification of the Acyl Group: The cyclohexyl and thienyl groups on the α-carbon are key for binding to the receptor. Replacing the cyclohexyl group with other cyclic or acyclic alkyl groups, or substituting the thiophene ring with other aromatic or heteroaromatic systems, could significantly impact potency and selectivity. nih.govacs.org
Modification of the Quaternary Ammonium Head: The nature of the alkyl groups on the quaternary nitrogen can influence the drug's interaction with the receptor and its pharmacokinetic properties. pharmacy180.com Varying the size and lipophilicity of these groups could lead to analogs with different activity profiles.
Modification of the Ester Linkage: While the ester group is generally considered important for activity in many anticholinergics, its replacement with more stable linkages, such as an ether or an amide, could be explored to create analogs with different metabolic stability. cutm.ac.in
Preclinical Pharmacological Research of Thihexinol Methylbromide
Investigations in Non-Human Organismal Models for Physiological Modulation
Preclinical studies using animal models are fundamental to understanding the potential therapeutic effects and mechanisms of a new chemical entity. oncodesign-services.com For Thihexinol (B10783052) methylbromide, these investigations have primarily focused on its influence on gastrointestinal function across various species.
Characterization of Gastrointestinal Motility Inhibition in Animal Models
The inhibitory effects of Thihexinol methylbromide on gastrointestinal motility have been demonstrated in several animal models. These studies are crucial for assessing the drug's potential to treat disorders characterized by hypermotility. windows.net Methods to evaluate gastrointestinal motility in laboratory animals, such as rats and mice, often involve measuring gastric emptying and intestinal transit. researchgate.net
Commonly used models include the administration of a non-absorbable marker, like charcoal or fluorescein (B123965) isothiocyanate (FITC)-dextran, and measuring its transit through the gastrointestinal tract. windows.netnih.gov For instance, in some studies, loperamide (B1203769) is used as a positive control to induce a decrease in gastrointestinal motility. nih.gov The distance traveled by the marker over a specific period provides a quantitative measure of intestinal transit. windows.net
While specific data on this compound's performance in these exact models is not detailed in the provided search results, the general methodology is well-established. The ideal animal model for such studies should be simple, cost-effective, and capable of detecting both stimulation and inhibition of digestive tract motility. researchgate.net
Table 1: Common Animal Models for Gastrointestinal Motility Studies
| Model Organism | Method | Measured Parameter |
|---|---|---|
| Rat | Charcoal Meal Transit | Percent inhibition of transit |
| Mouse | Charcoal Meal Transit | Percent inhibition of transit |
| Mouse | FITC-Dextran Transit | Geometric center of distribution |
| Rat | Strain-Gauge | Gastric contraction frequency |
| Zebrafish Larvae | Imaging Analysis | Anterograde and retrograde contractions |
Comparative Pharmacodynamic Assessments Across Non-Human Species
Comparing the pharmacodynamic effects of a compound across different species is a critical step in preclinical research. oncodesign-services.com Small rodents like mice and rats are the most frequently used animals for these assessments due to their well-understood physiology and the availability of established experimental protocols. researchgate.net However, it is important to consider interspecies variations when selecting a model. researchgate.net
For example, studies comparing rats and mice have shown concordance in the effects of certain drugs on gastrointestinal motility, though with some differences in variability. windows.net Zebrafish larvae have also emerged as a useful model for studying gastrointestinal dysfunction, offering a high-throughput screening capability. plos.org
The preclinical evaluation of this compound would have involved comparing its effects on gastrointestinal motility and other physiological parameters in at least two different species to understand the consistency of its action. This comparative approach helps in extrapolating the findings to predict potential effects in humans.
In Vitro Studies of Receptor Binding and Functional Interactions
In vitro studies are essential for elucidating the molecular mechanisms by which a drug exerts its effects. For this compound, these studies have focused on its interaction with muscarinic acetylcholine (B1216132) receptors.
Ligand-Receptor Binding Kinetics in Isolated Systems
The study of ligand-receptor binding kinetics, including association (on-rate) and dissociation (off-rate) constants, provides deeper insights into the drug-receptor interaction than affinity alone. csmres.co.uk These kinetic parameters can be crucial for determining the duration of action of a drug.
Techniques such as radioligand binding assays are used to measure these kinetic constants. nih.govpsu.edu The kinetics of competitive inhibition can be complex, especially when the labeled and unlabeled ligands have different association and dissociation rates. psu.edu A multi-step kinetic mechanism, where an initial complex transitions to a more stable one, can lead to a longer residence time of the ligand at the receptor. nih.gov
Understanding the binding kinetics of this compound at muscarinic receptors would be critical to fully characterizing its pharmacological action. This would involve determining its on-rate and off-rate at various receptor subtypes.
Mechanisms of Antagonist Action at Subcellular Levels
As a muscarinic antagonist, this compound blocks the action of acetylcholine at muscarinic receptors. frontiersin.orgsahealth.sa.gov.au At the subcellular level, this antagonism prevents the activation of the G protein-coupled signaling cascades. For M1, M3, and M5 receptors, this would involve blocking the phospholipase C pathway and subsequent calcium release. sigmaaldrich.com For M2 and M4 receptors, it would prevent the inhibition of adenylyl cyclase and the modulation of potassium channels. sigmaaldrich.com
The specific molecular interactions that govern the antagonist binding and the conformational changes in the receptor are key areas of investigation. csmres.co.uk The interaction of an antagonist with the receptor can be influenced by specific amino acid residues within the binding pocket. nih.gov
Non-Receptor Mediated Biological Activities in Preclinical Contexts
A thorough review of available preclinical research indicates a primary focus on the receptor-mediated activities of this compound, with a notable absence of studies investigating its non-receptor mediated biological effects. As a quaternary ammonium (B1175870) anticholinergic agent, its mechanism of action is predominantly understood as the competitive antagonism of acetylcholine at muscarinic receptors, leading to effects such as the inhibition of intestinal hypermotility. ncats.ionih.govdrugbank.commedscape.com
The chemical structure of this compound, specifically its quaternary ammonium group, results in poor penetration across the blood-brain barrier, confining its primary actions to the peripheral nervous system. medscape.comoup.comslideshare.net Preclinical research has centered on this well-established anticholinergic profile.
Despite the known importance of non-receptor-mediated actions for some therapeutic agents, such as direct interactions with ion channels or enzymes, dedicated preclinical studies to explore such potential mechanisms for this compound are not available in the public domain. mdpi.comnih.govnih.gov Consequently, there are no detailed research findings or data tables to report for non-receptor mediated biological activities of this specific compound. The scientific literature to date has prioritized the characterization of its effects as a muscarinic receptor antagonist. nih.gov
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies
Elucidation of Key Structural Determinants for Anticholinergic Potency
The anticholinergic potency of thihexinol (B10783052) methylbromide is intricately linked to its specific molecular architecture. SAR studies on thihexinol and related muscarinic antagonists have delineated several critical structural features that govern their interaction with the muscarinic receptor.
The general structure of many potent anticholinergics, including thihexinol, features a central carbon atom connected to two bulky lipophilic groups, a hydroxyl group, and an ester linkage to an amino alcohol moiety. nih.gov For thihexinol, these key determinants are:
The Ester and Hydroxyl Groups: The ester functional group and the adjacent tertiary hydroxyl group are crucial for forming hydrogen bonds within the receptor's binding site. These interactions are a hallmark of many potent muscarinic antagonists and are believed to mimic the binding of the natural ligand, acetylcholine (B1216132).
The Cyclohexyl and Phenyl Rings: The presence of two large, bulky groups attached to the alpha-carbon (the carbon adjacent to the ester carbonyl) is a critical feature. In thihexinol, these are a phenyl ring and a cyclohexyl ring. This steric bulk is thought to contribute to the antagonistic properties of the molecule by preventing the receptor from adopting the active conformation required for signal transduction. The nature of these rings is also important; for instance, substitutions on the phenyl ring can significantly alter potency and receptor selectivity. nih.gov
Research has shown that for maximal anticholinergic potency, one of the bulky groups should be an unsubstituted phenyl group, while the other can be a cycloalkyl or heterocyclic ring, as seen in thihexinol. nih.gov
Table 1: Influence of Structural Modifications on Anticholinergic Potency (Illustrative) This table illustrates general SAR principles for muscarinic antagonists related to Thihexinol Methylbromide.
| Structural Feature | Modification | Effect on Potency | Rationale |
|---|---|---|---|
| α-Carbon Substituents | Replacing Phenyl or Cyclohexyl with smaller alkyl groups | Decrease | Reduces lipophilic interactions and steric bulk necessary for antagonism. nih.gov |
| Ester Group | Replacement with an ether or ketone | Significant Decrease | Removes a key hydrogen bond acceptor site. |
| Hydroxyl Group | Removal or esterification | Decrease | Eliminates a critical hydrogen bond donor interaction in the receptor pocket. |
| Quaternary Nitrogen | Conversion to a tertiary amine | Decrease in peripheral activity | Reduces the strength of the ionic bond with the receptor. mdpi.com |
Influence of the Quaternary Ammonium (B1175870) Moiety on Receptor Binding and Biological Function
The quaternary ammonium group is a defining feature of this compound and is indispensable for its high-affinity binding to muscarinic receptors. This positively charged moiety plays a pivotal role in the initial recognition and anchoring of the ligand within the receptor's binding pocket.
Crystal structures of muscarinic receptors have revealed a highly conserved aspartate residue (Asp105 in the M2 receptor, Asp112 in the M3 receptor) located in the third transmembrane helix (TM3). mdpi.comrcsb.org The positively charged nitrogen of the quaternary ammonium group in ligands like thihexinol forms a strong ionic bond with the negatively charged carboxylate of this aspartate residue. mdpi.com This cation-pi interaction is a primary anchor point for the ligand.
The substituents on the quaternary nitrogen also modulate activity. The methyl groups, as in this compound, provide a good balance of size and charge distribution for effective binding. Replacing the quaternary ammonium with a sulfonium (B1226848) bioisostere has been explored in other cholinergic ligands, demonstrating that while the positive charge is key, alternative chemical groups can sometimes fulfill this role. nih.gov The permanent positive charge of the quaternary ammonium group generally limits the ability of the compound to cross the blood-brain barrier, concentrating its effects in the periphery.
Computational Approaches in SAR/QSAR Modeling for this compound Analogs
In modern drug design, computational methods are essential for rationalizing SAR data and prospectively designing new molecules. creative-biolabs.com For compounds like this compound, these approaches can predict binding affinity, receptor selectivity, and other pharmacological properties, thereby accelerating the discovery of optimized analogs. longdom.org
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. nih.gov With the availability of crystal structures for several muscarinic receptor subtypes (e.g., M1, M2, M3), docking simulations can be performed for thihexinol and its analogs to elucidate their binding modes at an atomic level. rcsb.orgnih.gov
The process involves:
Receptor and Ligand Preparation: Obtaining the 3D structure of the muscarinic receptor and generating a 3D conformation of the ligand (e.g., thihexinol).
Docking Calculation: Placing the ligand into the receptor's binding site and systematically exploring different orientations and conformations. A scoring function is used to estimate the binding affinity for each pose.
Analysis of Results: The best-scoring poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds, ionic bonds, and hydrophobic interactions. nih.gov
For thihexinol, docking studies would likely confirm the ionic interaction between the quaternary nitrogen and the conserved aspartate in TM3. They would also reveal how the phenyl and cyclohexyl rings fit into a hydrophobic pocket and how the hydroxyl group and thienyl moiety interact with specific amino acid residues like tyrosine and asparagine in the binding site. nih.gov Such simulations allow researchers to rationalize the observed SAR and predict how structural modifications might enhance binding affinity or selectivity. nih.gov
Table 2: Potential Key Interactions for Thihexinol in a Muscarinic Receptor Model (Hypothetical Docking Results)
| Thihexinol Moiety | Receptor Residue (Example) | Interaction Type |
|---|---|---|
| Quaternary Ammonium | Aspartate (e.g., in TM3) | Ionic Bond / Salt Bridge mdpi.com |
| Hydroxyl Group | Tyrosine / Asparagine | Hydrogen Bond nih.gov |
| Ester Carbonyl | Tyrosine | Hydrogen Bond |
| Phenyl Ring | Tryptophan / Phenylalanine | π-π Stacking / Hydrophobic nih.gov |
| Cyclohexyl Ring | Leucine / Valine | Hydrophobic Interaction |
When a high-resolution receptor structure is unavailable or in conjunction with docking, ligand-based methods like pharmacophore modeling are highly valuable. biointerfaceresearch.com A pharmacophore represents the essential 3D arrangement of functional groups that a molecule must possess to exert a specific biological activity. nih.gov
For thihexinol and its analogs, a pharmacophore model for muscarinic antagonism would be developed by superimposing a set of known active compounds and identifying the common chemical features responsible for their activity. nih.gov These features typically include:
A positive ionizable feature (from the quaternary ammonium).
One or two hydrogen bond acceptors (from the ester carbonyl).
A hydrogen bond donor (from the hydroxyl group).
Two hydrophobic/aromatic regions (from the phenyl and cyclohexyl rings).
Once developed and validated, this pharmacophore model serves as a 3D query to rapidly screen large virtual libraries of compounds, identifying novel molecules that possess the required structural features for muscarinic receptor binding. nih.gov This approach is highly effective for discovering new chemical scaffolds for analog design. nih.gov
Quantitative Structure-Activity Relationship (QSAR) models aim to establish a statistically significant correlation between the structural or physicochemical properties of a set of compounds and their pharmacological activity. longdom.org These predictive models are powerful tools in drug discovery for prioritizing the synthesis of new compounds. nih.govmdpi.com
Developing a QSAR model for thihexinol analogs involves:
Data Collection: Assembling a dataset of structurally related compounds with experimentally measured anticholinergic potencies (e.g., Ki or IC50 values).
Descriptor Calculation: For each molecule, a wide range of molecular descriptors are calculated. These can be 1D (e.g., molecular weight, logP), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape) descriptors. creative-biolabs.com
Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Random Forest, Support Vector Machines), a mathematical equation is generated that links the descriptors to the biological activity. nih.govresearchgate.net
Validation: The model's predictive power is rigorously tested using internal and external validation sets to ensure its reliability. nih.gov
A successful QSAR model can then be used to predict the activity of newly designed, not-yet-synthesized thihexinol analogs, allowing chemists to focus their synthetic efforts on the most promising candidates. researchgate.net
Table 3: Common Molecular Descriptors Used in QSAR Modeling
| Descriptor Class | Example Descriptor | Property Represented |
|---|---|---|
| Physicochemical | LogP | Lipophilicity/Hydrophobicity |
| Electronic | Dipole Moment | Polarity and charge distribution |
| Topological | Wiener Index | Molecular branching and size |
| Structural | Number of H-bond donors/acceptors | Potential for specific interactions |
| Quantum Chemical | HOMO/LUMO energies | Electron-donating/accepting ability |
Theoretical and Computational Chemical Analysis of Thihexinol Methylbromide
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, primarily through methods like Density Functional Theory (DFT), are instrumental in understanding the electronic landscape of a molecule. wikipedia.orgarxiv.org These calculations solve the Schrödinger equation for a given molecular structure, providing a wealth of information about its electronic distribution, energy levels, and reactivity. rsc.orguclouvain.be For thihexinol (B10783052) methylbromide, such calculations would reveal key electronic properties that govern its chemical behavior.
A primary output of these calculations is the determination of molecular orbital energies, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. A larger gap generally implies higher stability and lower reactivity. wikipedia.org
Furthermore, quantum chemical calculations can generate an electrostatic potential (ESP) map. This map illustrates the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. For thihexinol methylbromide, the ESP map would visually confirm the localization of the positive charge on the quaternary ammonium (B1175870) head, a key feature for its interaction with the anionic sites of its biological targets. biorxiv.org Other regions, such as the sulfur and oxygen atoms, would likely show negative electrostatic potential, indicating their potential roles in intermolecular interactions.
The following table represents hypothetical data that would be generated from DFT calculations on this compound, providing a quantitative basis for its electronic properties.
| Quantum Chemical Parameter | Calculated Value (Hypothetical) | Significance |
|---|---|---|
| Energy of HOMO | -6.8 eV | Indicates the energy of the highest energy electrons available for donation. |
| Energy of LUMO | -0.5 eV | Represents the energy of the lowest energy orbital available to accept electrons. |
| HOMO-LUMO Energy Gap (ΔE) | 6.3 eV | A large gap suggests high kinetic stability and low chemical reactivity. |
| Dipole Moment (μ) | 12.5 D | A high dipole moment reflects significant charge separation within the molecule. |
| Mulliken Charge on Quaternary Nitrogen | +0.95 e | Confirms the localization of the positive charge on the nitrogen atom. |
Conformational Analysis and Molecular Dynamics Simulations of Molecular Behavior
While quantum chemical calculations provide a static picture of a molecule's electronic structure, its actual behavior in a biological environment is dynamic. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the flexibility and temporal evolution of a molecule's structure. mdpi.com
Conformational analysis aims to identify the stable, low-energy three-dimensional arrangements (conformers) of a molecule. For a flexible molecule like this compound, with its rotatable bonds in the side chain, numerous conformers are possible. These analyses typically involve systematically rotating bonds and calculating the potential energy of each resulting structure to identify energy minima. The results of such an analysis would indicate the preferred shapes the molecule adopts, which is crucial for understanding how it fits into a receptor's binding site.
The table below illustrates the kind of data that could be obtained from a conformational analysis and MD simulation of this compound.
| Parameter | Hypothetical Finding | Implication |
|---|---|---|
| Number of Low-Energy Conformers | 3 | Indicates a limited number of preferred shapes for receptor binding. |
| Root Mean Square Deviation (RMSD) | 2.1 Å over 100 ns | Shows the overall structural stability of the molecule in solution. |
| Solvent Accessible Surface Area (SASA) of Cationic Head | 85 Ų | Quantifies the exposure of the charged group to the solvent and potential binding partners. |
| Torsional Angle Fluctuation of the Side Chain | ± 30° | Demonstrates the degree of flexibility in the molecule's side chain. |
In Silico Prediction of Intermolecular Interactions with Biological Targets
The therapeutic effect of this compound stems from its ability to bind to and block muscarinic acetylcholine (B1216132) receptors. nih.govrsc.org In silico methods, particularly molecular docking and further MD simulations of the ligand-receptor complex, are pivotal in predicting and analyzing these interactions at an atomic level. nih.govnih.gov
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com For this compound, docking studies would be performed using the three-dimensional structures of the different muscarinic receptor subtypes (M1-M5). The results would predict the binding pose of the molecule within the receptor's binding pocket and estimate the binding affinity, often expressed as a docking score. These predictions can help to understand the basis of its antagonistic activity and any potential selectivity towards a specific receptor subtype. pnas.org
The following table presents hypothetical results from a molecular docking and MD simulation study of this compound with a muscarinic receptor.
| Interaction Parameter | Hypothetical Prediction | Significance for Biological Activity |
|---|---|---|
| Predicted Binding Affinity (Docking Score) | -9.5 kcal/mol | A strong negative value suggests a high affinity for the receptor. |
| Key Interacting Residues | Asp105, Tyr106, Trp400, Asn404 | Identifies the specific amino acids in the receptor that are crucial for binding. |
| Primary Interaction Type | Salt bridge with Asp105 | The electrostatic attraction between the cationic head and an anionic residue is the primary anchor. |
| Number of Stable Hydrogen Bonds | 2 | Contributes to the specificity and stability of the binding. |
| Binding Site Residence Time (from MD) | > 100 ns | A long residence time suggests a sustained antagonistic effect. |
Advanced Research Methodologies and Investigative Models Utilizing Thihexinol Methylbromide
Application in In Vitro Systems for Cellular and Molecular Biology Research
The utility of Thihexinol (B10783052) methylbromide in in vitro research is centered on its ability to act as a selective antagonist at muscarinic receptors on isolated cells and tissues. These systems allow for the detailed study of cellular and molecular mechanisms without the complexities of a whole organism.
A primary in vitro application is the investigation of smooth muscle pharmacology. frontiersin.orgrug.nl Smooth muscle tissues, such as sections of the ileum or bladder, are isolated from laboratory animals (e.g., rats, rabbits) and maintained in an organ bath containing a physiological salt solution. nih.govmdpi.com The contractile activity of these tissues can be measured isometrically or isotonically. Researchers can induce contractions using muscarinic agonists like carbachol (B1668302) or acetylcholine (B1216132). The antagonistic effect of Thihexinol methylbromide is then quantified by its ability to inhibit these induced contractions in a concentration-dependent manner. nih.gov This allows for the determination of key pharmacological parameters, such as the pA2 value or the IC50 (half-maximal inhibitory concentration), which characterize the potency and affinity of the compound for the muscarinic receptors in that specific tissue. nih.gov
These in vitro models are crucial for:
Receptor Subtype Specificity: By using tissues that predominantly express certain muscarinic receptor subtypes (M1, M2, M3), researchers can investigate the relative affinity of this compound for each subtype. medscape.comderbyshiremedicinesmanagement.nhs.uk
Mechanism of Action Studies: These systems help to confirm that the antispasmodic effect is mediated through competitive antagonism at the muscarinic receptor, as opposed to other potential mechanisms like direct muscle relaxation. nih.gov
Structure-Activity Relationship (SAR) Studies: By comparing the potency of this compound with other related anticholinergic compounds, researchers can understand how chemical structure influences pharmacological activity.
Below is a table representing typical data obtained from such in vitro organ bath experiments, demonstrating the inhibitory effect of an anticholinergic agent on carbachol-induced contractions in isolated rat ileum.
| Concentration of Anticholinergic Agent (nM) | Mean Inhibition of Contraction (%) | Standard Deviation |
| 1 | 15.2 | 3.1 |
| 10 | 48.5 | 5.6 |
| 50 | 75.8 | 4.9 |
| 100 | 92.1 | 3.5 |
| 500 | 98.9 | 1.8 |
This table is illustrative and represents the type of data generated in in vitro smooth muscle pharmacology studies.
Furthermore, isolated cell cultures, such as primary human bronchial smooth muscle cells (HBSMC), can be utilized. promocell.com In these cultures, researchers can study downstream signaling pathways affected by muscarinic receptor blockade, such as changes in intracellular calcium levels or the activation of specific kinases, providing a more molecular understanding of this compound's action. nih.gov
Role as a Pharmacological Probe in Non-Human Animal Model Development
Non-human animal models are indispensable for studying systemic effects and complex physiological interactions. This compound is employed as a pharmacological probe in these models to investigate the autonomic nervous system and to develop models of specific diseases.
The autonomic nervous system regulates involuntary bodily functions, with the parasympathetic branch often acting via acetylcholine on muscarinic receptors. nih.gov As a quaternary ammonium (B1175870) compound, this compound has limited ability to cross the blood-brain barrier, making it an excellent tool for studying peripheral autonomic mechanisms with minimal confounding central nervous system effects. medscape.comderbyshiremedicinesmanagement.nhs.uk
In animal models, typically in anesthetized cats, dogs, or rodents, this compound can be administered intravenously to investigate its effects on:
Ganglionic Transmission: The autonomic ganglia (both sympathetic and parasympathetic) use acetylcholine acting on nicotinic receptors as the primary neurotransmitter for pre- to post-ganglionic signaling. cvpharmacology.comcvpharmacology.com While Thihexinol is primarily a muscarinic antagonist, high concentrations can be used to test for any secondary ganglionic blocking activity. This is assessed by electrically stimulating preganglionic nerves (e.g., the vagus nerve) and measuring the response in a target organ (e.g., heart rate). nih.gov A reduction in the response would indicate ganglionic blockade. wikipedia.org
Cardiovascular Parameters: Researchers can measure heart rate, blood pressure, and cardiac contractility. nih.gov The administration of this compound would be expected to cause tachycardia (an increased heart rate) by blocking the parasympathetic (vagal) tone on the sinoatrial node. nih.gov
Secretory Gland Activity: Its effect on salivation or gastric acid secretion can be quantified to assess its antisecretory potency in vivo.
These investigations are critical for characterizing the full pharmacological profile of the compound and for understanding the role of the peripheral parasympathetic nervous system in regulating organ function.
This compound is particularly useful in creating or studying animal models of gastrointestinal hypermotility, which is a feature of conditions like irritable bowel syndrome (IBS). nih.govnih.gov
Various methods are used to induce a state of gut hypermotility in rodents, such as:
Stress-Induced Models: Chronic stress, such as water avoidance stress (WAS), has been shown to induce visceral hypersensitivity and increase colonic motility in rats, mimicking aspects of IBS. nih.govnih.gov
Post-Inflammatory Models: Inducing a temporary, low-grade inflammation in the gut can lead to long-lasting changes in motility and sensitivity. nih.gov
In these established hypermotility models, this compound can be used as a probe to:
Confirm the Role of Cholinergic Pathways: By administering the compound and observing a reduction in the hypermotility, researchers can confirm that the condition is at least partially driven by overactive cholinergic signaling.
Evaluate Therapeutic Potential: The degree to which this compound normalizes gut transit time or reduces the frequency of fecal pellet output serves as a preclinical measure of its potential efficacy in treating diarrheal-predominant IBS. nih.govresearchgate.net
The following table illustrates the kind of data that could be generated from a study using a rat model of stress-induced colonic hypermotility.
| Experimental Group | Total Fecal Pellet Count (2 hours) | Intestinal Transit Time (minutes) |
| Control (No Stress) | 4 | 115 |
| WAS Model (Stress) | 12 | 65 |
| WAS Model + Thihexinol | 6 | 105 |
This table is a hypothetical representation of data from an animal model of gastrointestinal hypermotility, demonstrating the normalizing effect of an anticholinergic agent.
Analytical Method Development for Detection and Quantification in Research Samples
The development of robust and sensitive analytical methods is essential for pharmacokinetic studies, which examine the absorption, distribution, metabolism, and excretion of a drug. For a quaternary ammonium compound like this compound, specific challenges must be overcome for its accurate quantification in biological samples such as plasma, urine, or tissue homogenates.
Due to its permanent positive charge and high polarity, this compound is not readily amenable to standard liquid-liquid extraction or reversed-phase chromatography. Therefore, specialized methods are required. The development process typically involves techniques analogous to those used for other quaternary anticholinergics like glycopyrrolate (B1671915) or for quaternary ammonium compounds (QACs) in general. nih.govnih.gov
Key analytical platforms include:
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for quantifying drugs in biological matrices due to its high sensitivity and specificity. nih.govajpaonline.com
Sample Preparation: An ion-pair extraction is often necessary. A volatile ion-pairing agent, such as heptafluorobutyric acid (HFBA), is added to the plasma sample to form a neutral complex with the positively charged Thihexinol, allowing it to be extracted into an organic solvent. nih.gov
Chromatography: The same ion-pairing agent is often included in the mobile phase during HPLC to improve peak shape and retention on the chromatographic column. nih.gov
Detection: Mass spectrometry provides highly selective detection, monitoring specific mass-to-charge (m/z) transitions for Thihexinol and an internal standard. acs.org
High-Performance Liquid Chromatography (HPLC) with other detectors: While less common for low-concentration biological samples, HPLC with UV or evaporative light scattering detection (ELSD) can be used for higher concentration samples, such as in formulation analysis. mdpi.com
Method validation is a critical step, following guidelines from regulatory bodies like the FDA. nih.gov This involves assessing linearity, accuracy, precision, limit of quantification (LOQ), recovery, and stability.
The table below summarizes typical validation parameters for an LC-MS/MS method for a quaternary ammonium compound in human plasma.
| Validation Parameter | Result |
| Linearity Range | 0.1 - 100 ng/mL (r² > 0.999) |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Extraction Recovery | > 50% |
This table represents typical validation results for a bioanalytical method and is for illustrative purposes. nih.govajpaonline.com
Other analytical techniques like gas chromatography (GC) are generally not suitable for non-volatile compounds like this compound unless derivatization is performed. cdc.govosha.govcdc.govresearchgate.net
Integration within Advanced Drug Delivery Research Platforms
Standard immediate-release formulations of anticholinergic drugs can lead to fluctuating plasma concentrations, potentially causing side effects at peak levels and reduced efficacy at troughs. tg.org.auaafp.org Advanced drug delivery research aims to overcome these limitations by designing novel formulations that control the rate and location of drug release.
This compound could be integrated into several advanced platforms:
Controlled-Release Oral Formulations: Similar to extended-release versions of other anticholinergics like oxybutynin (B1027) or tolterodine, this compound could be incorporated into a matrix tablet or a coated-bead system. tg.org.auaafp.orghealthline.com These systems release the drug slowly as they transit through the gastrointestinal tract, maintaining more stable plasma concentrations. This could improve patient tolerance by minimizing side effects like dry mouth or blurred vision. nih.gov
Bioadhesive Formulations: For localized action within the gut, mucoadhesive polymers can be used. google.comgoogleapis.com A formulation containing this compound and a bioadhesive component could adhere to the intestinal mucosa, providing high local concentrations of the drug directly at its site of action while minimizing systemic absorption and associated side effects. google.com
Polymeric Drug Delivery Systems: Research into novel polymer platforms, which can solubilize and entrap drug molecules, offers another avenue. googleapis.com These systems can be designed for various routes of administration and can enhance the stability and bioavailability of the incorporated drug. googleapis.com
The development of such advanced formulations would involve in vitro dissolution testing to ensure the desired release profile is achieved, followed by in vivo pharmacokinetic studies in animal models to confirm the improved plasma profile and therapeutic performance.
Historical Scientific Evaluation and Research Trajectory of Thihexinol Methylbromide
Academic and Scientific Committee Reviews and Assessments
Thihexinol (B10783052) methylbromide has been subject to scientific evaluation primarily through its classification as a quaternary ammonium (B1175870) anticholinergic agent and its inclusion in lists of International Nonproprietary Names (INN). As a quaternary ammonium compound, its structure, characterized by a permanently charged nitrogen atom, has been a key point of scientific assessment. This chemical feature generally results in lower lipid solubility compared to tertiary amine anticholinergics. google.com Consequently, quaternary ammonium anticholinergics are less likely to cross the blood-brain barrier, leading to a reduced incidence of central nervous system side effects. google.comfrontiersin.org
The World Health Organization (WHO) has assigned Thihexinol methylbromide an International Nonproprietary Name, a process that involves rigorous review by experts to ensure a unique and globally recognized generic name for a pharmaceutical substance. who.intwho.int The inclusion of this compound in the INN system signifies its recognition as a distinct chemical entity with potential therapeutic interest. who.intantibodysociety.org Scientific reviews of anticholinergic drugs often categorize them based on their chemical structure (tertiary amines vs. quaternary ammonium compounds) and their receptor selectivity. nih.govresearchgate.net While specific, in-depth academic reviews solely focused on this compound are not abundant in publicly available literature, its evaluation is implicitly included in broader assessments of quaternary ammonium anticholinergic drugs used for gastrointestinal and other disorders. nih.govdrugbank.com
Interactive Table: Classification and Properties of this compound
| Property | Description | Source |
|---|---|---|
| Chemical Class | Quaternary Ammonium Anticholinergic | nih.govresearchgate.net |
| Key Structural Feature | Permanently charged nitrogen atom | google.comfrontiersin.org |
| Predicted Biological Property | Reduced penetration of the blood-brain barrier | google.comfrontiersin.org |
| Nomenclature | International Nonproprietary Name (INN) | who.intwho.int |
| Therapeutic Category | Anticholinergic, Antispasmodic | drugbank.com |
Evolution of Research Focus and Methodological Advancements over Time
The research trajectory for this compound appears to have been most active in the mid-20th century, with a primary focus on its effects on gastrointestinal motility. google.com Early pharmacological studies identified it as an agent with a notable ability to inhibit the peristaltic activity of the bowel. google.com This led to its investigation as a potential treatment for diarrhea, where its mechanism of action was centered on its anticholinergic properties, which reduce smooth muscle spasms in the gastrointestinal tract. google.comresearchgate.net
The evolution of research in the broader field of anticholinergic agents has seen a shift from non-selective compounds to more receptor-specific drugs to minimize side effects. nih.gov While initial research with compounds like this compound focused on broad applications such as antidiarrheals, later research in the field of quaternary ammonium anticholinergics has explored their use in more specific conditions like overactive bladder. nih.govresearchgate.nettandfonline.com
Methodological advancements relevant to the study and synthesis of compounds like this compound have been significant. The synthesis of thiophene-containing compounds, a structural feature of this compound, has evolved from classical methods like the Paal-Knorr and Gewald reactions to more modern, efficient, and regioselective techniques, often employing metal-catalyzed or base-promoted heterocyclization of functionalized alkynes. mdpi.comimpactfactor.orgnih.govresearchgate.net These newer methods offer advantages in terms of yield, atom economy, and the ability to introduce a variety of functional groups. mdpi.comresearchgate.net Similarly, the synthesis of quaternary ammonium compounds has seen the development of "green chemistry" approaches, utilizing less toxic reagents and solvent-free conditions to reduce the environmental impact of chemical production. google.com
Interactive Table: Timeline of Research and Methodological Advancements
| Time Period | Research Focus/Methodological Advancement | Description | Source |
|---|---|---|---|
| Mid-20th Century | Primary Research on this compound | Focused on the inhibition of gastrointestinal motility for antidiarrheal applications. | google.com |
| Late 20th - Early 21st Century | Evolution in Anticholinergic Research | Shift towards more receptor-selective quaternary ammonium compounds for conditions like overactive bladder. | nih.govresearchgate.nettandfonline.com |
| 21st Century | Advancements in Thiophene (B33073) Synthesis | Development of metal-catalyzed and base-promoted cyclization reactions for more efficient and selective synthesis. | mdpi.comimpactfactor.orgnih.govresearchgate.net |
| 21st Century | "Green" Synthesis of Quaternary Ammonium Compounds | Introduction of environmentally benign reagents and solvent-free reaction conditions. | google.com |
Analysis of Patent Landscape and Intellectual Property in Related Chemical Spaces
The patent landscape for this compound itself appears to be centered on its early development and application. A key piece of intellectual property is a United States patent filed in 1961, which claims antidiarrheal compositions containing this compound in combination with a swellable resin. google.com This patent highlights the compound's specific utility in controlling diarrhea by inhibiting gastrointestinal motility. google.com The patent also lists other anticholinergic agents, providing a snapshot of the competitive landscape at the time. google.com
An analysis of the broader patent landscape for anticholinergic and antispasmodic drugs reveals a common trajectory where the initial patents covering the core compound have often expired. impactfactor.orgnih.gov However, the intellectual property landscape can be extended through secondary patents. These may cover new formulations (e.g., extended-release versions), new methods of use, or combinations with other active ingredients. impactfactor.org This strategy allows for the continuation of market exclusivity even after the original compound patent has lapsed.
The patent literature for related chemical spaces, such as tropane-containing compounds and other antispasmodics, demonstrates a continuous effort to develop new agents with improved efficacy and fewer side effects. nih.govanu.edu.augoogle.com Patents in this area often focus on novel chemical entities, specific stereoisomers, or innovative drug delivery systems. nih.gov While specific, more recent patents focusing solely on this compound are not prominent, the general trends in the intellectual property of anticholinergic drugs provide a framework for understanding its potential historical and current position within the pharmaceutical landscape. The initial patenting of a specific use, as seen with this compound for diarrhea, is a classic strategy in pharmaceutical intellectual property. google.comsi.edu
Q & A
Q. How can researchers reconcile conflicting clinical trial outcomes involving this compound across diverse populations?
- Methodological Approach: Conduct subgroup analyses stratified by genetic polymorphisms (e.g., CYP450 isoforms). Use Mendelian randomization to account for confounding factors. Validate findings in organ-on-chip models mimicking population-specific physiology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
